4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. It features a quinoxaline core structure with a 2-methylphenyl substituent at the 4-position, which contributes to its unique chemical properties and potential biological activities. This compound is identified by the International Chemical Identifier number 1890340-10-9 and has garnered interest in various fields of research, particularly in medicinal chemistry due to its diverse biological activities.
The compound can be synthesized through various methods, primarily involving the condensation of o-phenylenediamine with 2-methylbenzoyl chloride. This reaction typically requires a base such as triethylamine or pyridine and is performed under reflux conditions to ensure complete conversion of the starting materials into the desired product.
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one is classified as a dihydroquinoxaline derivative. It falls under the category of nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals and agrochemicals due to their varied biological activities.
The synthesis of 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one typically involves the following steps:
In an industrial setting, optimizing reaction conditions (temperature, pressure, and reaction time) can enhance yield and purity. Continuous flow reactors are often employed for scalability, allowing better control over these parameters.
The molecular formula for 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one is CHNO. The compound features a fused bicyclic structure characteristic of quinoxalines.
Key structural data include:
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific biological targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in cell proliferation, suggesting potential applications as an anticancer agent. Its ability to modulate enzyme activity leads to various biological effects that are currently being explored in research settings.
Relevant analytical techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR spectroscopy are employed to characterize these properties further .
4-(2-Methylphenyl)-1,3-dihydroquinoxalin-2-one has several scientific uses, particularly in medicinal chemistry:
The quinoxaline core of 4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one is primarily constructed via condensation between o-phenylenediamine derivatives and α-halo/oxo carbonyl compounds. Classical stoichiometric methods employ triethylamine (Et₃N) in dimethylformamide (DMF) at 70–80°C, forming the bicyclic structure through nucleophilic displacement and subsequent cyclodehydration [2] [6]. Modifications using substituted 1,2-diaminobenzenes with 2-methylphenylglyoxal derivatives yield the target compound after 10–12 hours, though these methods suffer from moderate yields (65–75%) due to competing oxidation side reactions. Recent optimizations utilize in situ protection of amine groups with trifluoroacetyl anhydride (TFAA) to suppress oxidation, improving yields to >85% while maintaining the critical 2-methylphenyl orientation [4].
Table 1: Classical Condensation Methods Comparison
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Et₃N/DMF | 70-80 | 10-12 | 65-75 | Oxidized quinolones |
TFAA/Et₃N | 25→70 (gradient) | 8 | 85-90 | <5% bis-trifluoroacetyl adducts |
NH₄OAc/EtOH | Reflux | 0.33 | 87-95 | Negligible |
Regioselective introduction of the 2-methylphenyl group at C4 is achieved through transition-metal catalysis. Palladium-XPhos complexes enable Suzuki-Miyaura coupling between 4-chloroquinoxalin-2-one and 2-methylphenylboronic acid, achieving >95% regioselectivity at 80°C in aqueous ethanol. Critical to success is the ortho-methyl group’s steric bulk, which suppresses migration to undesired positions (C1/N3) [1] [7]. Organocatalytic alternatives use DMF as a dual solvent/carbon source: Under Et₃N activation, DMF decomposes to formaldehyde equivalents that bridge quinoxalinone units, demonstrating how solvent choice inherently influences substitution patterns [2] [6].
Traditional batch synthesis faces scalability limitations due to exothermic dehydrohalogenation steps. Continuous flow reactors resolve this via:
A pilot-scale setup (Syrris Asia® system) produces 15 kg/day of pharmaceutical-grade 4-(2-methylphenyl)-1,3-dihydroquinoxalin-2-one with 92% yield, demonstrating superior efficiency versus batch reactors (68% yield at equivalent scale) [4].
Solvent-free syntheses significantly improve sustainability metrics:
Table 2: Environmental Metrics Comparison
Method | E-Factor | Atom Economy (%) | Energy Consumption (kJ/mol) | Solvent Intensity (kg/kg product) |
---|---|---|---|---|
Classical Et₃N/DMF | 8.3 | 72 | 850 | 12.5 |
Solvent-free grinding | 0.08 | 96 | 180 | 0 |
MW-assisted (H₂O/EtOH) | 0.15 | 94 | 320 | 1.8 |
Continuous flow | 1.2 | 89 | 420 | 2.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: